molecular formula C24H24N6O7S3 B1242827 (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 101233-99-2

(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B1242827
CAS No.: 101233-99-2
M. Wt: 604.7 g/mol
InChI Key: KAYODKQGOPMBKS-WEQDFQRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C24H24N6O7S3 and its molecular weight is 604.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

101233-99-2

Molecular Formula

C24H24N6O7S3

Molecular Weight

604.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C24H24N6O7S3/c1-29-6-5-15(12-3-2-4-14(12)29)38-8-11-9-39-22-18(21(34)30(22)19(11)23(35)36)27-20(33)17(28-37-7-16(31)32)13-10-40-24(25)26-13/h5-6,10,18,22H,2-4,7-9H2,1H3,(H4-,25,26,27,31,32,33,35,36)/b28-17+/t18-,22-/m1/s1

InChI Key

KAYODKQGOPMBKS-WEQDFQRJSA-N

SMILES

C[N+]1=C2CCCC2=C(C=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOCC(=O)O)C5=CSC(=N5)N)SC3)C(=O)[O-]

Isomeric SMILES

C[N+]1=C2CCCC2=C(C=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OCC(=O)O)/C5=CSC(=N5)N)SC3)C(=O)[O-]

Canonical SMILES

C[N+]1=C2CCCC2=C(C=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOCC(=O)O)C5=CSC(=N5)N)SC3)C(=O)[O-]

Synonyms

ME 1221
ME-1221
ME1221

Origin of Product

United States

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